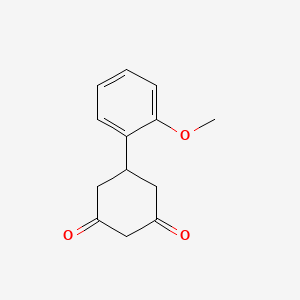

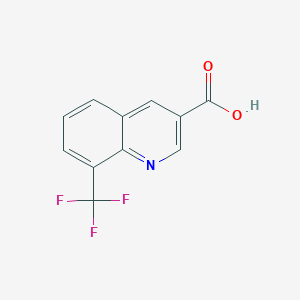

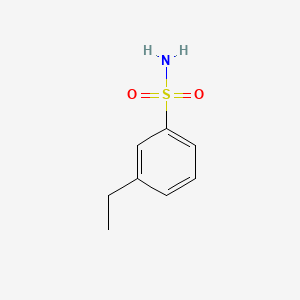

![molecular formula C8H10N2OS B1356170 N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide CAS No. 255842-07-0](/img/structure/B1356170.png)

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” is a compound that has been studied for its potential pharmaceutical and therapeutic activities . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole .

Synthesis Analysis

The synthesis of “N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces different heterocyclic derivatives .Applications De Recherche Scientifique

Synthesis and Structural Characterization

A study by Sagar et al. (2018) focused on synthesizing and structurally characterizing N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide. These compounds, with different substituents, exhibited interesting molecular conformations and modes of supramolecular aggregation, contributing to the understanding of molecular interactions and structural dynamics in similar compounds (Sagar et al., 2018).

Antimicrobial Applications

Shams et al. (2011) reported the synthesis of novel antimicrobial dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, closely related to the chemical structure of interest. These compounds showed significant antimicrobial activity against most tested organisms and were applied in dyeing and textile finishing, highlighting their practical applications in various fields (Shams et al., 2011).

Antitumor Activity

Ostapiuk et al. (2017) synthesized a series of new compounds structurally similar to N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide. They investigated their antitumor activity and found that certain derivatives had significant effects, suggesting the potential of structurally similar compounds for cancer treatment (Ostapiuk et al., 2017).

Implication in Parkinson's Disease Treatment

Das et al. (2015) conducted a study on N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide related compounds as D2/D3 agonists. The study discovered compounds with high affinity and agonist activity, implying potential applications in treating Parkinson's Disease and protecting neurons from degeneration (Das et al., 2015).

Orientations Futures

The future directions of “N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide” research could involve further optimization of the compound to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety and hazards.

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJDUYKNSPXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572394 |

Source

|

| Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide | |

CAS RN |

255842-07-0 |

Source

|

| Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

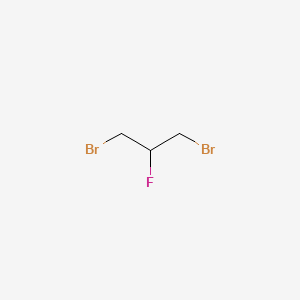

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)

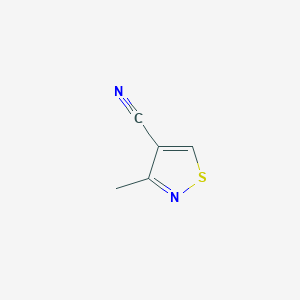

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

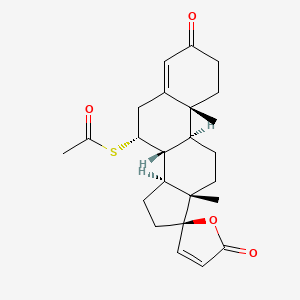

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)